molecular formula C6H11NO4S B13329187 Rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate

Rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate

Cat. No.: B13329187
M. Wt: 193.22 g/mol
InChI Key: YWVLKNKSLIBABN-UHFFFAOYSA-N
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Description

Rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate is a chemical compound with a unique structure that includes a cyclobutane ring substituted with a sulfamoyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with a sulfamoyl chloride in the presence of a base, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfamoyl group.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted cyclobutane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylate group can also participate in binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Rel-methyl (1r,3r)-3-aminocyclopentan eacetate
  • Rel-methyl (1r,3r)-3-aminocyclohexaneacetate
  • Rel-methyl (1r,3r)-3-formylcyclobutane-1-carboxylate

Uniqueness

Rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate is unique due to the presence of both a sulfamoyl group and a carboxylate group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H11NO4S

Molecular Weight

193.22 g/mol

IUPAC Name

methyl 3-sulfamoylcyclobutane-1-carboxylate

InChI

InChI=1S/C6H11NO4S/c1-11-6(8)4-2-5(3-4)12(7,9)10/h4-5H,2-3H2,1H3,(H2,7,9,10)

InChI Key

YWVLKNKSLIBABN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)S(=O)(=O)N

Origin of Product

United States

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